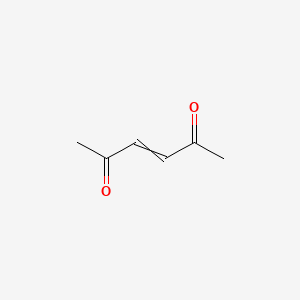

1,2-Diacetylethylene

描述

Historical Overview of 1,2-Diacetylethylene Discovery and Initial Investigations

While the precise moment of its first synthesis is not prominently documented in a singular discovery paper, the preparation of this compound has been described in chemical literature for many decades. Early investigations focused on its fundamental reactivity as a dicarbonyl compound and an enone. For instance, literature describes its preparation for use in studies exploring the reduction of enones. oup.com These initial investigations were crucial in characterizing its basic chemical behavior, such as its participation in addition and condensation reactions typical of ketones and alkenes.

One area of early interest was its reactivity in cycloaddition reactions. Researchers investigated the thermal reactions of this compound (DAE) with aryl azides, which led to the formation of unstable triazoline intermediates. rsc.org These intermediates would then decompose to form various products, including 1-arylamino-1,2-diacylethylenes. rsc.org Such studies provided foundational knowledge on its behavior as a dipolarophile, a role that would be explored more extensively in later synthetic applications.

Significance of this compound as a Building Block and Intermediate in Modern Synthetic Strategies

The utility of this compound as a versatile synthon is well-established in modern organic chemistry. Its conjugated dienophilic system makes it an excellent substrate for Diels-Alder reactions, a cornerstone of carbon-carbon bond formation. This reactivity has been exploited to create complex, rigid molecular architectures. For example, it reacts with various substituted anthracenes to produce bicyclooctadiene adducts, which serve as precursors to triptycene (B166850) analogues containing a thiophene (B33073) ring. cdnsciencepub.com

Beyond cycloadditions, this compound serves as an intermediate or product in reactions of significant contemporary interest, particularly those involving biomass conversion. It has been identified as a main primary product from the gas-phase oxidation of 2,5-dimethylfuran (B142691) (DMF), a promising biofuel candidate derived from lignocellulosic biomass. nih.govnrel.gov The formation of this compound in these processes is relevant to understanding the combustion chemistry and atmospheric degradation of furan-based fuels. thegoodscentscompany.com Furthermore, it is a precursor for synthesizing various heterocyclic compounds and metal complexes. Its reaction with carbon disulfide in a basic medium, for example, leads to the formation of 2,2-diacetylethylene-1,1-dithiolate ligands, which can be used to create luminescent platinum(II) and other metal complexes with potential applications in materials science. journalijdr.comacs.orgacs.org

The following table summarizes selected synthetic applications of this compound:

| Reactant(s) | Key Reagents/Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|

| Anthracenes | Heat | Bicyclooctadiene Adducts | Precursors to Triptycene Analogues | cdnsciencepub.com |

| Aryl Azides | Benzene, 110 °C | 1-Arylamino-2,2-diacylethylenes, Pyrrolidines | Synthesis of Nitrogen-Containing Heterocycles | rsc.org |

| Ferrocene | Aluminum Chloride, Dichloromethane (B109758) | 1,2-Diacetylethane (Reduction Product) | Study of Enone Reduction Mechanisms | oup.com |

| Carbon Disulfide | Base | 2,2-diacetylethylene-1,1-dithiolate | Ligand for Luminescent Metal Complexes | journalijdr.comacs.orgacs.org |

Structural Archetype within Unsaturated 1,4-Dicarbonyl Compounds

This compound (C₆H₈O₂) serves as a fundamental structural model for the class of unsaturated 1,4-dicarbonyl compounds. nih.gov Its structure consists of a six-carbon chain with a double bond at the C3-C4 position and carbonyl groups at the C2 and C5 positions, typically existing in the more stable trans (E) configuration. This arrangement creates a conjugated system where the π-electrons of the double bond and the two carbonyl groups are delocalized, which dictates its chemical reactivity.

As an archetype, its properties are often used as a benchmark for comparison with other, more complex, 1,4-dicarbonyls. For example, its reactivity as a dipolarophile in cycloaddition reactions is considered moderate. When compared to trans-1,2-dibenzoylethylene (B146848), which has phenyl groups instead of methyl groups, this compound is less reactive. The benzoyl groups in the latter are more electron-withdrawing, which enhances the electrophilicity of the double bond and makes it a superior dipolarophile. The acetyl substituents in this compound have a weaker electron-withdrawing effect, leading to the formation of less stable cycloadducts in comparison. This comparative analysis helps to elucidate the subtle electronic effects that govern the reactivity of this important class of compounds.

The table below provides a comparison of key properties between this compound and a related 1,4-dicarbonyl compound.

| Property | This compound | trans-1,2-Dibenzoylethylene | Reference |

|---|---|---|---|

| Formula | C₆H₈O₂ | C₁₆H₁₂O₂ | nih.gov |

| Molecular Weight | 112.13 g/mol | 236.27 g/mol | nih.gov |

| Substituents | Acetyl (CH₃CO) | Benzoyl (C₆H₅CO) | |

| Reactivity in Cycloadditions | Less reactive; weaker electron-withdrawing groups | More reactive; superior dipolarophile due to stronger electron-withdrawing groups |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

4436-75-3 |

|---|---|

分子式 |

C6H8O2 |

分子量 |

112.13 g/mol |

IUPAC 名称 |

hex-3-ene-2,5-dione |

InChI |

InChI=1S/C6H8O2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3 |

InChI 键 |

OTSKZNVDZOOHRX-UHFFFAOYSA-N |

SMILES |

CC(=O)C=CC(=O)C |

规范 SMILES |

CC(=O)C=CC(=O)C |

Pictograms |

Irritant |

同义词 |

3-hexene-2,5-dione |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,2 Diacetylethylene

Classical Laboratory-Scale Synthesis of 1,2-Diacetylethylene

The controlled synthesis of this compound in a laboratory setting has been achieved through specific oxidative reactions.

Oxidation Reactions: The Acetonylacetone Pathway with Selenious Acid

A primary and historically significant method for synthesizing this compound is the oxidation of acetonylacetone (also known as 2,5-hexanedione) using selenious acid (H₂SeO₃). rsc.org This reaction results in the formation of this compound, with the trans isomer being the typically isolated product, appearing as faintly yellow, flat needles. rsc.org The yield of the pure crystalline product is reported to be around 15%. rsc.org The process involves refluxing acetonylacetone with selenious acid in water, followed by steam distillation to isolate the product. rsc.org The resulting this compound is soluble in water and most organic solvents but not in light petroleum. rsc.org

The reaction proceeds as follows:

Me-CO-CH₂-CH₂-CO-Me + H₂SeO₃ → Me-CO-CH=CH-CO-Me + Se + 2H₂O

This oxidation is analogous to the oxidation of ethyl succinate (B1194679) by selenious acid, which yields ethyl fumarate. rsc.org The trans-configuration of the isolated this compound is inferred from the yellow color, a characteristic often observed in trans-dibenzoylethylenes, whereas the cis-forms are typically colorless. rsc.org

Table 1: Physical and Chemical Properties of trans-1,2-Diacetylethylene

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol nih.gov |

| Melting Point | 75.5-76.5 °C rsc.org |

| Boiling Point | ~90 °C at 15 mm Hg rsc.org |

| Appearance | Faintly yellow, flat needles rsc.org |

Alternative Oxidative Routes for Ethylene (B1197577) Diketone Formation

While the selenious acid pathway is a classic example, other oxidative methods can be employed for the formation of ethylene diketones. Oxidation of certain unsaturated oils with selenium dioxide in an alcohol medium, followed by dehydration, can produce conjugated fatty oils. datapdf.com Although not a direct synthesis of this compound, this demonstrates the utility of selenium dioxide in creating carbon-carbon double bonds adjacent to carbonyl groups. datapdf.com

Formation of this compound as a Product in Complex Reaction Systems

This compound can also be formed as a product within more complex chemical transformations, particularly through the oxidation of furanic compounds.

Oxidative Processes of Furanic Compounds (e.g., 2,5-Dimethylfuran (B142691) Oxidation)

The oxidation of 2,5-dimethylfuran is a notable route that yields this compound. rsc.orgcdnsciencepub.com This transformation can occur under various conditions, including autoxidation (exposure to atmospheric oxygen) and photosensitized oxidation. cdnsciencepub.compublications.gc.ca

In one study, the gas-phase oxidation of 2,5-dimethylfuran initiated by atomic oxygen (O(³P)) identified this compound as one of the main primary products. rsc.org This experiment was conducted at 550 K and a pressure of 8 Torr. rsc.org Other products formed alongside this compound in this system include propyne, acetaldehyde, methylglyoxal, and dimethylglyoxal. rsc.org

Furthermore, the autoxidation of 2,5-dimethylfuran, when allowed to stand at room temperature for an extended period, yields trans-diacetylethylene as a pale yellow solid. cdnsciencepub.com The photosensitized reaction of 2,5-dimethylfuran with singlet oxygen also produces cis-1,2-diacetylethylene. publications.gc.ca

Mechanistic Intermediates Leading to this compound Formation

The formation of this compound from the oxidation of 2,5-dimethylfuran proceeds through a series of reactive intermediates. The generally accepted mechanism involves the [4+2] cycloaddition of an oxidant, such as singlet oxygen, across the furan (B31954) ring to form an unstable endoperoxide intermediate (a bicyclic ozonide). This intermediate then undergoes rearrangement to yield the open-chain dicarbonyl product, this compound.

Computational studies on the unimolecular decomposition of 2,5-dimethylfuran have explored various pathways, including those involving carbene intermediates. researchgate.net While these studies primarily focus on high-temperature decomposition, they highlight the complex array of possible intermediates. In the context of oxidation, the addition of radicals like OH to the furan ring is energetically favored and can lead to ring-opening products. nrel.gov

Derivatization Strategies for this compound Analogues and Precursors

The reactivity of this compound and its precursors allows for the synthesis of various analogues. For instance, this compound can undergo cycloaddition reactions. Its benzoyl analogue, trans-1,2-dibenzoylethylene (B146848), is known to react with azides to form triazolines. researchgate.net

The precursor to this compound, acetonylacetone, can be used to synthesize other heterocyclic compounds. For example, the Knorr pyrrole (B145914) synthesis utilizes 2,5-dicarbonyl compounds like acetonylacetone to form substituted pyrroles. rushim.ru

Derivatives of this compound itself are also of interest. For example, 3,4-diacetyl-3-hexene-2,5-dione is a more complex derivative. lookchem.com

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | (3E)-3-Hexene-2,5-dione | C₆H₈O₂ |

| Acetonylacetone | Hexane-2,5-dione | C₆H₁₀O₂ |

| Selenious Acid | Selenious Acid | H₂SeO₃ |

| Ethyl Succinate | Diethyl butanedioate | C₈H₁₄O₄ |

| Ethyl Fumarate | Diethyl (2E)-but-2-enedioate | C₈H₁₂O₄ |

| trans-1,2-Dibenzoylethylene | (2E)-1,4-Diphenylbut-2-ene-1,4-dione | C₁₆H₁₂O₂ |

| 2,5-Dimethylfuran | 2,5-Dimethylfuran | C₆H₈O |

| Propyne | Prop-1-yne | C₃H₄ |

| Acetaldehyde | Acetaldehyde | C₂H₄O |

| Methylglyoxal | 2-Oxopropanal | C₃H₄O₂ |

| Dimethylglyoxal | Butane-2,3-dione | C₄H₆O₂ |

Synthesis of 2,2-Diacetylethylene-1,1-dithiolates

The synthesis of 2,2-diacetylethylene-1,1-dithiolate, a derivative of this compound, is commonly achieved through the reaction of active methylene (B1212753) compounds with carbon disulfide in a basic medium. journalijdr.com This method provides a versatile route to 1,1-dithiolate ligands, which are significant in coordination chemistry. journalijdr.comacs.org

The reaction mechanism involves an active methylene compound, such as acetylacetone (B45752), which serves as a nucleophile that reacts with carbon disulfide in the presence of a base. journalijdr.comkoreascience.kr For instance, research has demonstrated the preparation of related 1,1-dithiolate compounds by reacting an active methylene compound with carbon disulfide and subsequently with an alkyl halide, like benzyl (B1604629) chloride, often under phase-transfer catalysis conditions. koreascience.kr In a typical procedure, an active methylene compound and carbon disulfide are dissolved in a solvent like dioxane or chloroform. koreascience.krresearchgate.net A basic solution, such as potassium hydroxide (B78521) or aqueous sodium hydroxide, is then added to facilitate the reaction. koreascience.krresearchgate.net The mixture is typically stirred and cooled to maintain a controlled temperature for several hours to yield the dithiolate product. researchgate.net

These 1,1-dithiolates, including 2,2-diacetylethylene-1,1-dithiolate, are utilized as ligands in the synthesis of metal complexes, such as with platinum(II), ruthenium(II), and gold(III). journalijdr.comresearchgate.netresearchgate.net

Table 1: Reactants for the Synthesis of 1,1-Dithiolate Derivatives

| Reactant Type | Specific Compound | Role in Reaction |

|---|---|---|

| Active Methylene Compound | Acetylacetone | Nucleophile/Carbon Skeleton Source |

| Sulfur Source | Carbon Disulfide (CS₂) | Electrophile/Source of Sulfur Atoms |

| Base | Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) | Catalyst/Proton Acceptor |

Precursors for Diacetylethylene Derivatives in Multicomponent Reactions

The structural framework of this compound, characterized as a 1,4-dicarbonyl compound, renders it a valuable precursor in multicomponent reactions for the synthesis of various heterocyclic systems. wikipedia.orgyoutube.com Its α,β-unsaturated diketone nature provides multiple reactive sites for bond formation.

A significant application of 1,4-dicarbonyl compounds like this compound is the Paal-Knorr synthesis , a powerful method for generating substituted furans, pyrroles, and thiophenes. wikipedia.orgyoutube.com

Furan Synthesis: In the presence of an acid catalyst, this compound can undergo an intramolecular cyclization and dehydration to form 2,5-dimethylfuran. The reaction proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a hemiacetal intermediate that dehydrates to the aromatic furan ring. wikipedia.orgyoutube.com

Pyrrole Synthesis: When this compound is reacted with a primary amine or ammonia (B1221849), it yields a substituted pyrrole. wikipedia.orgyoutube.com The mechanism involves the formation of a hemiaminal, followed by a cyclization and dehydration sequence, driven by the formation of the stable aromatic pyrrole ring. youtube.com For example, the reaction of a dibenzoylethylene adduct with ammonium (B1175870) acetate (B1210297) has been used to create a pyrrole derivative. cdnsciencepub.com

Furthermore, the electrophilic alkene component of this compound makes it a suitable substrate for Michael (conjugate) addition reactions. masterorganicchemistry.comlibretexts.org In this process, a nucleophile (the Michael donor), such as a stabilized enolate from a 1,3-dicarbonyl compound, adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comlibretexts.orgyoutube.com This C-C bond-forming reaction is a cornerstone of synthetic organic chemistry and can be a key step in more complex transformations, including the Robinson annulation. youtube.com The versatility of Michael acceptors includes not just α,β-unsaturated ketones but also nitriles and other derivatives, and a wide range of nucleophiles like enamines, thiolates, and organocuprates can act as donors. masterorganicchemistry.com This reactivity allows this compound and its derivatives to serve as building blocks for constructing more complex molecular architectures.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-Diacetylethylene-1,1-dithiolate |

| Acetylacetone |

| Ammonium Acetate |

| Benzyl Chloride |

| Carbon Disulfide |

| Dibenzoylethylene |

| 2,5-Dimethylfuran |

| Dioxane |

| Furan |

| Gold(III) |

| Platinum(II) |

| Potassium Hydroxide |

| Pyrrole |

| Ruthenium(II) |

| Sodium Hydroxide |

Reactivity and Mechanistic Investigations of 1,2 Diacetylethylene

Cycloaddition Chemistry of 1,2-Diacetylethylene

The electron-withdrawing nature of the acetyl groups in this compound enhances its reactivity as a dienophile and a dipolarophile, making it a valuable building block in the synthesis of complex cyclic and heterocyclic systems.

Diels-Alder Reactions with Dienic Systems (e.g., Anthracenes)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com In this context, this compound serves as a dienophile, reacting with conjugated dienes.

Research has shown that this compound readily reacts with various anthracenes to yield substituted bicyclooctadienes as the corresponding Diels-Alder adducts. researchgate.netcdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net This reaction provides a direct route to complex, rigid polycyclic frameworks. These bicyclooctadiene products have been utilized as precursors for the synthesis of heterocyclic analogues of triptycene (B166850), such as benzenonaphtho[c]thiophenes, through subsequent reactions with reagents like phosphorus pentasulfide. researchgate.netcdnsciencepub.comresearchgate.net

Table 1: Examples of Diels-Alder Reactions of this compound with Anthracenes

| Diene | Dienophile | Product | Reference |

| Anthracene (B1667546) | This compound | Substituted Bicyclooctadiene | researchgate.netcdnsciencepub.com |

| Substituted Anthracenes | This compound | Corresponding Substituted Bicyclooctadienes | researchgate.netcdnsciencepub.com |

The stereochemistry of the Diels-Alder reaction is a crucial aspect, with the relative orientation of the substituents in the diene and dienophile being retained in the product. masterorganicchemistry.comyoutube.comkhanacademy.org In the reaction of unsymmetrical dienes with unsymmetrical dienophiles, the formation of regioisomers is possible. masterorganicchemistry.com Generally, the regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.comyoutube.com For dienophiles like this compound, which possess electron-withdrawing groups, the reaction with a 1-substituted diene typically favors the "ortho" product, while a 2-substituted diene favors the "para" product. masterorganicchemistry.com The stereochemical outcome is often dictated by the "endo rule," which predicts that the dienophile's substituents will be oriented towards the newly forming double bond in the transition state, leading to the kinetically favored endo product due to secondary orbital overlap. libretexts.orgyoutube.com

Formation of Substituted Bicyclooctadienes

1,3-Dipolar Cycloadditions (Comparative Analysis with Related Diketones)

1,3-Dipolar cycloadditions are another important class of reactions for this compound, leading to the formation of five-membered heterocyclic rings. wikipedia.orgnih.gov The electron-deficient nature of the double bond in this compound makes it a good dipolarophile for reaction with various 1,3-dipoles.

This compound has been shown to react with aryl azides. rsc.org These reactions proceed through a [3+2] cycloaddition mechanism to form heterocyclic adducts. researchgate.net The acetyl groups in this compound are less electron-withdrawing compared to the benzoyl groups in trans-1,2-dibenzoylethylene (B146848), which results in this compound being a less reactive dipolarophile and forming less stable cycloadducts. Other 1,3-dipoles, such as nitrile imines, also undergo cycloaddition with this compound. lookchem.com

The reaction of this compound with aryl azides leads to the formation of unstable 4,5-diacetyl-1-aryltriazolines. rsc.org These triazolines are generally not isolated and undergo further transformations. rsc.org At room temperature, these intermediates can decompose through various pathways, including the elimination of an aldehyde to form 4-acyltriazoles, isomerization to diazo diones which can then form 1-arylamino-1,2-diacetylethylenes, and oxidation to diacyltriazoles. rsc.org At elevated temperatures (110 °C), the reaction preferentially yields rearrangement products such as 1-arylamino-2,2-diacylethylenes and N-aryl-N-vinylamides. rsc.org The presence of a base like triethylamine (B128534) can direct the decomposition of the triazoline exclusively to the corresponding enamine. rsc.org

Table 2: Products from the Reaction of this compound with Aryl Azides

| Reaction Condition | Major Products | Reference |

| Room Temperature | 4-Acyltriazoles, 1-Arylamino-1,2-diacetylethylenes, Diacyltriazoles | rsc.org |

| 110 °C | 1-Arylamino-2,2-diacylethylenes, N-Aryl-N-vinylamides | rsc.org |

| Room Temperature with Triethylamine | Enamines | rsc.org |

Reactivity with Azides and Other 1,3-Dipoles

Nucleophilic and Electrophilic Transformations of this compound

The electronic structure of this compound, also known as (3E)-hex-3-ene-2,5-dione, is characterized by two primary reactive sites: the carbonyl carbons and the olefinic bond. The electron-withdrawing nature of the acetyl groups renders the double bond electron-deficient and susceptible to nucleophilic attack, while the carbonyl groups exhibit their characteristic electrophilicity.

Carbonyl Reactivity and Condensation Pathways

The presence of two carbonyl groups in a 1,4-relationship makes this compound a classic substrate for condensation reactions, most notably the Paal-Knorr synthesis. wikipedia.org This reaction is a highly effective method for synthesizing substituted five-membered heterocyclic compounds. wikipedia.orgrgmcet.edu.in

Furan (B31954) Synthesis: In the presence of an acid and a dehydrating agent like phosphorus pentoxide, this compound undergoes intramolecular cyclization to form 2,5-dimethylfuran (B142691). uobaghdad.edu.iqalfa-chemistry.com The mechanism involves the protonation of one carbonyl oxygen, which is then attacked by the enol form of the other carbonyl group, followed by dehydration to yield the furan ring. wikipedia.orgalfa-chemistry.com

Pyrrole (B145914) Synthesis: When this compound is condensed with ammonia (B1221849) or a primary amine, it yields substituted pyrroles. rgmcet.edu.inorganic-chemistry.org The reaction proceeds under neutral or weakly acidic conditions. organic-chemistry.org The use of an amine hydrochloride salt or a pH below 3 can lead to the furan as a byproduct. organic-chemistry.org

Thiophene (B33073) Synthesis: The synthesis of thiophenes from this compound can be achieved by heating it with a source of sulfur, such as phosphorus pentasulfide or Lawesson's reagent. uobaghdad.edu.iq These reagents act as both sulfurizing and dehydrating agents, facilitating the condensation and cyclization to form the thiophene ring. uobaghdad.edu.iq

Olefinic Reactivity and Addition Reactions

The electron-deficient double bond of this compound is a prime target for various addition reactions.

Diels-Alder Reactions: this compound can act as a dienophile in Diels-Alder reactions. For example, it reacts with substituted anthracenes to form bicyclooctadiene adducts. cdnsciencepub.comcdnsciencepub.com These reactions are fundamental in constructing complex, rigid molecular frameworks. cdnsciencepub.com

Cycloaddition with Azides: The compound undergoes 1,3-dipolar cycloaddition reactions with aryl azides. rsc.orgrsc.org These reactions typically lead to the formation of thermally unstable triazoline intermediates, which then decompose to various nitrogen-containing products. rsc.orgrsc.org

Reduction of the Double Bond: The olefinic bond can be selectively reduced. For instance, reaction with a solution of diisopropylethylamine (DIEA) and sulfur dioxide results in the reduction of the carbon-carbon double bond. tandfonline.com

Role as a Versatile Electrophile/Nucleophile in Heterocycle Synthesis

As a 1,4-dicarbonyl compound, this compound is a quintessential electrophilic building block for heterocycle synthesis. wikipedia.org Its ability to react with a range of dinucleophiles provides a direct route to furans, pyrroles, and thiophenes through the Paal-Knorr synthesis and its variations. wikipedia.orguobaghdad.edu.iqorganic-chemistry.org The versatility of this pathway allows for the introduction of a wide variety of substituents onto the resulting heterocyclic ring by choosing the appropriate amine or reaction conditions. rgmcet.edu.inorganic-chemistry.org

Furthermore, its participation in cycloaddition reactions, such as those with aryl azides to form triazoles and other rearranged products, showcases its utility as an electrophile in constructing nitrogen-containing heterocycles. rsc.orgrsc.orggoogle.com The subsequent transformations of the initial adducts expand the range of accessible molecular structures. rsc.org

| Heterocycle | Reagents | Key Conditions | Reference |

| Furan | Acid, Dehydrating Agent (e.g., P₂O₅) | Acid-catalyzed cyclization | uobaghdad.edu.iqalfa-chemistry.com |

| Pyrrole | Ammonia or Primary Amine (R-NH₂) | Neutral or weakly acidic | rgmcet.edu.inorganic-chemistry.org |

| Thiophene | Phosphorus Pentasulfide or Lawesson's Reagent | Heating | uobaghdad.edu.iq |

| Triazole Derivatives | Aryl Azides | Thermal (Room Temp. or 110 °C) | rsc.orgrsc.org |

| Bicyclooctadienes | Anthracenes | Diels-Alder Reaction | cdnsciencepub.comcdnsciencepub.com |

Photochemical and Thermal Decomposition Pathways of this compound

The stability and decomposition of this compound are influenced by heat and light. It is a known oxidation product of other compounds, which provides insight into its formation and potential decomposition under certain environmental conditions.

Formation from Furan Derivatives: trans-1,2-Diacetylethylene is a product of the autoxidation of 2,5-dimethylfuran. cdnsciencepub.com It has also been identified as the predominant volatile component formed during the oxidation of 2,5-dimethylfuran (DMF) under elevated temperature and oxygen pressure, a process relevant to the stability of biofuels. nrel.gov The oxidation of 2,5-dimethylfuran to cis-1,2-diacetylethylene is also used as a specific test for the presence of singlet oxygen. datapdf.com

Thermal Reactions with Aryl Azides: The thermal reactions of trans-1,2-diacetylethylene with substituted phenyl azides have been studied at different temperatures. rsc.orgrsc.org At room temperature, the unstable triazoline intermediate decomposes to form 4-acyltriazoles and 1-arylamino-1,2-diacylethylenes. rsc.org At a higher temperature of 110 °C, the reaction preferentially yields rearrangement products, including 1-arylamino-2,2-diacylethylenes and N-aryl-N-vinylamides. rsc.orgrsc.org In the presence of triethylamine, the decomposition exclusively leads to enamines. rsc.org

| Condition | Reactants | Major Products | Reference |

| Room Temperature | This compound + Phenyl Azides | 4-Acyltriazoles, 1-Arylamino-1,2-diacylethylenes | rsc.org |

| 110 °C | This compound + Phenyl Azides | 1-Arylamino-2,2-diacylethylenes, N-Aryl-N-vinylamides | rsc.orgrsc.org |

| 110 °C with Triethylamine | This compound + Phenyl Azides | Enamines | rsc.org |

Metal-Mediated Transformations and Coordination Chemistry

While the direct coordination chemistry of this compound is not extensively documented, its derivatives are valuable ligands in the formation of metal complexes.

Ligand Properties of this compound and its Derivatives

A key derivative for coordination chemistry is 2,2-diacetylethylene-1,1-dithiolate. journalijdr.comacs.orgnih.gov This ligand is formed from the reaction of acetylacetone (B45752) with carbon disulfide and is classified as a 1,1-dithiolate. koreascience.kr It acts as a bidentate ligand, coordinating to metal centers through its two sulfur atoms. journalijdr.comacs.org

Platinum(II) Complexes: The 2,2-diacetylethylene-1,1-dithiolate ligand has been used to synthesize new di-tert-butylbipyridine (dbbpy) complexes of platinum(II). acs.orgnih.govacs.org X-ray crystallography of these complexes confirms the expected square planar coordination geometry around the platinum center. acs.orgnih.gov These complexes exhibit interesting photophysical properties, including solvatochromic charge-transfer absorptions and luminescence, which are attributed to a mixed metal/dithiolate-to-diimine charge transfer state. acs.orgnih.govacs.org

| Complex | Ligands | Metal Center | Key Feature | Reference |

| [Pt(dbbpy)(S₂C=C(C(O)Me)₂)] | Di-tert-butylbipyridine, 2,2-diacetylethylene-1,1-dithiolate | Platinum(II) | Luminescence around 635 nm in CH₂Cl₂ | acs.orgnih.gov |

Reactivity in the Formation of Metal Complexes (e.g., Dithiolate Complexes)

The reactivity of this compound and its related precursors is notably demonstrated in its ability to form various metal complexes, particularly with dithiolate ligands. Dithiolene and dithiolate complexes are a class of coordination compounds featuring unsaturated bidentate ligands with two sulfur donor atoms. wikipedia.org These complexes are significant in various fields, from biochemistry to materials science, and their synthesis often involves the reaction of metal salts with alkenedithiolates. wikipedia.org

A key ligand derived from the structural framework of this compound is 2,2-diacetylethylene-1,1-dithiolate. This ligand is typically synthesized by reacting an active methylene (B1212753) compound, such as acetylacetone (the precursor to this compound), with carbon disulfide in a basic medium. journalijdr.com The resulting 1,1-dithiolate can then act as a robust chelating agent for various transition metals.

Platinum(II) Dithiolate Complexes

Research has led to the successful synthesis and characterization of novel platinum(II) complexes incorporating the 2,2-diacetylethylene-1,1-dithiolate ligand. nih.gov A notable example is a di-tert-butylbipyridine (dbbpy) platinum(II) complex, [Pt(dbbpy)(S₂C=C(C(O)Me)₂)]. acs.org This compound is one of several new platinum(II) complexes with 1,1-dithiolate ligands that have been synthesized and studied. nih.gov

The structure of these platinum complexes has been confirmed through crystallographic studies, revealing a square planar coordination geometry, as is expected for Pt(II) centers. nih.govacs.org The geometry shows distortions in the bond angles that are dictated by the constraints of the chelating ligands. nih.gov Spectroscopic analysis of the [Pt(dbbpy)(S₂C=C(C(O)Me)₂)] complex reveals a solvatochromic charge-transfer absorption band in the visible spectrum (430–488 nm) and luminescence around 635 nm in a dichloromethane (B109758) solution at ambient temperature. nih.govacs.orgacs.org This behavior is consistent with other platinum diimine 1,1-dithiolate complexes, where the emission is assigned to a triplet mixed metal/dithiolate-to-diimine charge transfer state. acs.orgacs.org

Table 1: Crystallographic Data for [Pt(dbbpy)(S₂C=C(C(O)Me)₂)]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.20480(10) |

| b (Å) | 20.53880(10) |

| c (Å) | 19.1072(2) |

| β (°) | 93.83 |

| V (ų) | 2821.19(6) |

| Z | 4 |

Data sourced from Inorganic Chemistry, 2001. acs.org

Gold(I) Dithiolate Complexes

The 2,2-diacetylethylene-1,1-dithiolate ligand has also been used to synthesize gold complexes. The first synthesis of a 2,2-diacetylethylene-1,1-dithiolato complex with gold involved the creation of the anionic complex [Au{η²-S₂C=C(COMe)₂}₂]⁻. researchgate.netmdpi.com This complex was synthesized and characterized, further demonstrating the versatility of this dithiolate ligand in coordinating with different metal centers. researchgate.netmdpi.com

Table 2: Summary of 2,2-Diacetylethylene-1,1-dithiolate Metal Complexes

| Complex | Metal Center | Key Research Findings |

|---|---|---|

| [Pt(dbbpy)(S₂C=C(C(O)Me)₂)] | Platinum(II) | Exhibits square planar geometry, solvatochromism, and luminescence. nih.govacs.org |

Applications of 1,2 Diacetylethylene As a Synthon in Advanced Organic Synthesis

Construction of Complex Heterocyclic Ring Systems

The unique arrangement of functional groups in 1,2-diacetylethylene makes it an ideal starting material for synthesizing a variety of heterocyclic compounds. Its 1,4-dicarbonyl moiety is perfectly suited for classical condensation reactions, while the alkene component can participate in powerful cycloaddition reactions.

A notable application of this compound is in the synthesis of rigid, three-dimensional structures known as heterotriptycenes. preprints.orgorganic-chemistry.org Specifically, it is used to create thiophene (B33073) analogues of triptycene (B166850). The synthesis begins with a Diels-Alder reaction, a powerful method for forming six-membered rings. journalijdr.comlibretexts.org In this step, this compound acts as the dienophile, reacting with various substituted anthracenes (the diene) to form substituted bicyclooctadiene adducts. journalijdr.comnih.govoup.com

These Diels-Alder adducts are then converted into the final thiophene-containing triptycene analogues. This transformation is achieved by treating the adducts with a sulfurizing agent, typically phosphorus pentasulfide (P₂S₅). preprints.orgjournalijdr.com This step constructs the thiophene ring from the 1,4-dicarbonyl unit of the original this compound molecule, resulting in the formation of benzenonaphtho[c]thiophenes, which possess the characteristic rigid triptycene framework. preprints.orgjournalijdr.com

Table 1: Synthesis of Triptycene Analogues from this compound Adducts This table summarizes the reaction of Diels-Alder adducts, formed from an anthracene (B1667546) and this compound, with phosphorus pentasulfide to yield thiophene analogues of triptycene.

| Diene (Anthracene Derivative) | Intermediate Diels-Alder Adduct | Final Product (Thiophene Analogue of Triptycene) | Reference |

|---|---|---|---|

| Anthracene | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarbonyl derivative | Benzenonaphtho[c]thiophene derivative | journalijdr.com, preprints.org |

| 9-Methylanthracene | Methyl-substituted bicyclooctadiene adduct | Methyl-substituted benzenonaphtho[c]thiophene | preprints.org |

| 9,10-Dimethylanthracene | Dimethyl-substituted bicyclooctadiene adduct | Dimethyl-substituted benzenonaphtho[c]thiophene | preprints.org |

This compound's utility extends to the general synthesis of both fused and bridged heterocyclic systems.

Bridged Ring Systems: The initial step in the synthesis of triptycene analogues, the Diels-Alder reaction, is a prime example of the formation of bridged ring systems. journalijdr.comlibretexts.org The reaction between an anthracene and this compound directly yields a bicyclo[2.2.2]octadiene framework, which is a classic bridged structure. preprints.org

Fused Ring Systems: The Paal-Knorr synthesis is one of the most significant methodologies for preparing five-membered aromatic heterocycles, and it relies on 1,4-dicarbonyl compounds as precursors. oup.comrsc.org this compound, as a 1,4-dicarbonyl, is an excellent substrate for this reaction. libretexts.org

Pyrroles: Condensation with ammonia (B1221849) or primary amines under neutral or weakly acidic conditions yields substituted pyrroles. libretexts.orgacs.org

Furans: Acid-catalyzed intramolecular cyclization leads to the formation of furans. rsc.orgrsc.org

Thiophenes: Reaction with sulfurizing agents, such as phosphorus pentasulfide or Lawesson's reagent, converts the dicarbonyl into a thiophene ring. rsc.org

These reactions demonstrate the facile conversion of this compound into fundamental heterocyclic cores that can be further elaborated or incorporated into more complex fused systems. For instance, a related enedione, (E)-1,4-diphenylbut-2-ene-1,4-dione, has been shown to react with quinoline-diones to produce complex fused quinolone structures. nrel.gov

Table 2: Paal-Knorr Synthesis of Heterocycles from this compound This table outlines the reagents required to synthesize different five-membered heterocycles from the 1,4-dicarbonyl moiety of this compound.

| Target Heterocycle | Required Reagent(s) | Reaction Name | References |

|---|---|---|---|

| Pyrrole (B145914) | Ammonia or Primary Amine (R-NH₂) | Paal-Knorr Pyrrole Synthesis | libretexts.org, oup.com, acs.org |

| Furan (B31954) | Acid catalyst (e.g., H₂SO₄, TFA) | Paal-Knorr Furan Synthesis | rsc.org, rsc.org |

| Thiophene | Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent | Paal-Knorr Thiophene Synthesis | rsc.org |

Synthesis of Thiophene Analogues of Triptycene

Role in Carbocyclic Framework Construction

Beyond heterocycles, this compound is a key starting material for building carbocyclic rings, particularly five-membered systems like cyclopentenones.

The 1,4-dicarbonyl functionality is predisposed to intramolecular cyclization reactions. When this compound is first reduced at its double bond to yield hexane-2,5-dione, the resulting saturated 1,4-diketone can undergo a base-catalyzed intramolecular aldol (B89426) condensation. openstax.orgnih.gov This reaction involves the formation of an enolate at one α-carbon, which then attacks the second carbonyl group, leading to a five-membered ring. Subsequent dehydration yields a stable, conjugated cyclopentenone product. openstax.orgnih.govacs.org

More advanced domino reactions can also utilize this compound (3-hexene-2,5-dione) directly. For example, a domino Michael/Michael reaction with α,β-unsaturated aldehydes has been shown to generate a trisubstituted cyclopentanone (B42830) intermediate. rsc.org This intermediate, containing both keto and formyl groups, can then undergo a subsequent intramolecular aldol condensation to form complex bicyclic systems, such as hydrindanes, which contain a cyclopentane (B165970) ring. oup.comrsc.org

Table 3: Cyclopentenone Synthesis via Intramolecular Aldol Condensation This table details the transformation of a 1,4-dicarbonyl system, derived from or identical to this compound, into a cyclopentenone ring.

| Starting Material | Key Reagents | Product Type | Mechanism | References |

|---|---|---|---|---|

| Hexane-2,5-dione | Base (e.g., NaOH, KOH) | 3-Methyl-2-cyclopentenone | Intramolecular Aldol Condensation | nih.gov, acs.org, openstax.org |

| 3-Hexene-2,5-dione & α,β-Unsaturated Aldehyde | Organocatalyst (e.g., Diphenylprolinol silyl (B83357) ether) | Chiral Cyclopentanone derivative (intermediate for bicyclic systems) | Domino Michael/Michael Reaction followed by Intramolecular Aldol Condensation | oup.com, rsc.org |

The application of this compound in the synthesis of well-defined conjugated polyketones is not as extensively documented as its other uses. However, it plays a role in the formation of polymeric materials under certain conditions. For instance, studies on the oxidation of furanic biofuels like 2,5-dimethylfuran (B142691) (DMF) have shown that this compound (3-hexene-2,5-dione) is a primary ring-opening product. acs.org This highly reactive enedione can then react further with the parent furan compound or other intermediates to form dimers, trimers, and higher molecular weight polymers, which contribute to the formation of gums in fuels. acs.org While this represents a degradation pathway in the context of fuels, it demonstrates the inherent ability of the this compound scaffold to undergo polymerization and form complex, larger structures.

Precursor for Substituted Cyclopentenones

Utilization in the Synthesis of Advanced Materials and Functional Molecules

The reactivity of this compound has been harnessed to create molecules and materials with specific, advanced functions. Its derivatives are key components in luminescent materials and other functional systems.

A significant example is the synthesis of novel platinum(II) complexes for applications in materials science. Researchers have synthesized a luminescent platinum(II) complex containing a di-tert-butylbipyridine (dbbpy) ligand and a specific 1,1-dithiolate ligand derived from this compound: 2,2-diacetylethylene-1,1-dithiolate . This dithiolate ligand is created by reacting the active methylene (B1212753) groups of a 1,3-dicarbonyl (in this case, derived from the acetyl groups) with carbon disulfide in a basic medium. libretexts.org

The resulting platinum complex exhibits interesting photophysical properties, including a solvatochromic charge-transfer absorption band and luminescence in solution at room temperature. These properties are characteristic of materials used in sensors, lighting, and molecular electronics, highlighting the role of the this compound scaffold in creating advanced functional materials. libretexts.org

Table 4: Properties of a Luminescent Platinum(II) Complex Derived from this compound This table summarizes the key features of an advanced material synthesized using a ligand derived from this compound.

| Complex Component | Description |

|---|---|

| Core Metal | Platinum(II) |

| Primary Ligand | Di-tert-butylbipyridine (dbbpy) |

| Functional Ligand | 2,2-Diacetylethylene-1,1-dithiolate |

| Key Property | Luminescence (~635 nm in CH₂Cl₂) |

| Observed Phenomenon | Solvatochromic charge-transfer absorption (430-488 nm) |

| Potential Application | Advanced functional materials (e.g., sensors, optoelectronics) |

| Reference | ** |

Precursors for Luminescent Metal Complexes

A significant application of this compound lies in its use as a precursor for 1,1-dithiolate ligands, which are instrumental in the synthesis of luminescent metal complexes. Specifically, the derivative 2,2-diacetylethylene-1,1-dithiolate serves as a key component in creating novel platinum(II) complexes with interesting photophysical properties. acs.orgacs.orgresearchgate.net

Researchers have successfully synthesized and characterized new di-tert-butylbipyridine (dbbpy) complexes of platinum(II) that incorporate the 2,2-diacetylethylene-1,1-dithiolate ligand. acs.orgresearchgate.net These complexes are part of a broader class of Pt(diimine)(1,1-dithiolate) compounds that have been investigated for their luminescence. acs.org The synthesis involves reacting active methylene compounds, such as the parent diketone, with carbon disulfide in a basic medium to generate the dithiolate ligand. journalijdr.com

One such complex, Pt(dbbpy)(S₂C=C(C(O)Me)₂), exhibits notable photophysical characteristics. acs.orgacs.org It displays a solvatochromic charge-transfer absorption band in the visible region of the spectrum (430–488 nm) and emits light around 635 nm in a dichloromethane (B109758) solution at ambient temperature. acs.orgresearchgate.net This luminescence is assigned to a 3(mixed metal/dithiolate-to-diimine) charge transfer state. acs.org The crystal structure of this type of complex confirms the expected square planar coordination geometry around the platinum center. acs.org The dithiolate groups in these complexes offer promising potential for connection to donor components in devices designed for photoinduced charge separation. journalijdr.com Gold(I) complexes with 2,2-diacetylethylene-1,1-dithiolate have also been synthesized and characterized. dntb.gov.uamdpi.com

Table 1: Photophysical Properties of a Luminescent Platinum(II) Complex Derived from this compound

| Complex | Absorption Range (nm) | Luminescence Peak (nm) | Emissive State Character |

| Pt(dbbpy)(S₂C=C(C(O)Me)₂) | 430-488 | ~635 | ³(mixed metal/dithiolate-to-diimine) charge transfer acs.org |

Scaffolds for Materials with Tailored Electronic Properties

The structural framework of this compound is foundational to the development of materials with customized electronic properties. Through its conversion to dithiolate ligands, it contributes to the creation of metal complexes with applications in materials science, including semiconductors and superconductors. journalijdr.com Metal dithiolates, including those derived from this compound, are recognized for their potential in creating wide-band semiconductor compounds and materials with unique magnetic behaviors. journalijdr.com

The versatility of thiolate metal complexes allows for their use in a wide array of applications such as semiconductors, sensors, and catalysis. journalijdr.com For instance, platinum dithiolate-based dyes have been developed for use in dye-sensitized solar cells (DSSC). journalijdr.com Furthermore, complexes utilizing ligands like bis(ethylene dithio) tetra-thiofulvalene (BEDT-TTF) have demonstrated superconducting properties. journalijdr.com The ability of 1,1-dithio and 1,2-dithio ligands to form stable complexes with transition metals in various oxidation states is key to these applications. journalijdr.com

While not a direct derivative, the analogous compound trans-1,2-dibenzoylethylene (B146848) is noted for its use in cycloaddition reactions to synthesize complex organic molecules and materials with specific electronic properties. This highlights the general utility of the enedione scaffold in materials science. The electronic effects of the acetyl substituents in this compound, being less electron-withdrawing than the benzoyl groups in its counterpart, influence its reactivity and the stability of the resulting products.

Contributions to Complex Natural Product Synthesis

While this compound is a versatile synthon, its direct application as a starting material or key intermediate in the total synthesis of complex natural products is not extensively documented in the available literature. However, its formation from biomass-derived sources and its potential for constructing heterocyclic cores are noteworthy.

Research has shown that this compound (3-hexene-2,5-dione) is a primary product from the oxidation of 2,5-dimethylfuran (DMF), a biofuel candidate that can be produced from lignocellulosic biomass. nrel.gov This establishes a link between a simple, synthetically useful diketone and renewable feedstocks.

Furthermore, reactions involving furan derivatives, which are chemically related to this compound, are used to synthesize more complex structures. For example, a method combining enzyme- and Lewis acid-catalyzed reactions has been developed for the synthesis of 6,7-dihydrobenzofuran-4(5H)-ones, starting from 2,5-dimethylfuran. thegoodscentscompany.com Such benzofuran (B130515) cores are present in various natural products. Although this does not represent a direct use of this compound in a synthetic pathway, it illustrates the potential of chemically related small molecules derived from biomass in building blocks for more intricate molecular structures.

Spectroscopic and Structural Elucidation Methodologies Applied to 1,2 Diacetylethylene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of products and intermediates in reactions involving 1,2-diacetylethylene. In the ¹H NMR spectrum of a reaction product, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information. For instance, in the dehydrogenative coupling of ethylenediamine (B42938) with ethanol, ¹H NMR was used to determine the yields of the product N,N'-diacetylethylenediamine and various intermediates. weizmann.ac.il

Similarly, ¹³C NMR is invaluable for identifying the carbon framework of molecules. For example, in the analysis of degradation products of certain gasoline blend components, ¹³C NMR confirmed the identity of 3-hexene-2,5-dione (this compound) as a primary component. nrel.gov The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., carbonyl, olefinic, alkyl).

Interactive Table: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|---|

| N,N'-diacetylethylenediamine | ¹H | 6.6 | br s | NH | |

| N,N'-diacetylethylenediamine | ¹H | 3.367 | CH₂ | ||

| N,N'-diacetylethylenediamine | ¹H | 1.990 | s | CH₃ | |

| trans-1,2-Dibenzoylethylene (B146848) | ¹H | 6.38–7.55 | J = 15.9 | Vinylic Protons |

Note: NMR data can vary based on the solvent and spectrometer frequency used.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing connectivity and stereochemistry in complex molecules derived from this compound. youtube.comyoutube.com

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in a molecule. youtube.com

HSQC provides correlations between protons and the carbons to which they are directly attached, aiding in the assignment of both ¹H and ¹³C spectra. youtube.comucl.ac.uk

These techniques are particularly useful for characterizing the complex products of cycloaddition reactions or the structures of novel heterocyclic compounds synthesized from this compound. ucl.ac.uk

Proton and Carbon NMR for Structural Assignment of Products and Intermediates

Mass Spectrometry (MS) Techniques for Product Identification and Mechanistic Insight

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly effective for analyzing complex mixtures and identifying individual components. In the context of this compound, GC-MS has been used to identify volatile and semi-volatile degradation products. nrel.gov For example, in a study on the oxidative stability of alkylated furans, GC-MS analysis identified 3-hexene-2,5-dione as a major degradation product. nrel.gov The retention time from the GC and the mass spectrum of each separated component allow for its confident identification by comparison to spectral libraries. nrel.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. acs.org This is a critical step in the characterization of new derivatives of this compound. For instance, the monoisotopic mass of this compound (C₆H₈O₂) is calculated to be 112.052429494 Da. nih.gov HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is also essential in mechanistic studies, for example, in identifying and confirming the structure of transient intermediates or final products in reactions. ucl.ac.uk

Interactive Table: Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 113.05971 |

| [M+Na]⁺ | 135.04165 |

| [M+NH₄]⁺ | 130.08625 |

| [M-H]⁻ | 111.04515 |

Data sourced from PubChem CID 13177. uni.lu

GC-MS for Mixture Analysis and Component Identification

X-ray Crystallography for Solid-State Structural Characterization of Derivatives and Adducts

The crystal structures of metal complexes and adducts involving this compound or its derivatives have been determined, revealing details of coordination geometries and intermolecular interactions. researchgate.net For example, the solid-state structure of a nickel(II) complex with a dithiolate ligand derived from a related diketone was elucidated by X-ray diffraction, showing a distorted square planar geometry around the metal center. researchgate.net This level of structural detail is crucial for understanding the properties and reactivity of these compounds.

Electronic Spectroscopy: UV-Vis and Luminescence Studies of Metal Complexes

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and luminescence techniques, provides significant insights into the electronic structure and photophysical properties of metal complexes derived from this compound. These methods probe the electronic transitions that occur when a molecule absorbs or emits light, which are particularly informative for transition metal compounds where d-orbital electrons are involved. libretexts.org The absorption of UV or visible light by a metal complex can excite an electron from a ground electronic state to a higher energy state. libretexts.org The resulting spectrum reveals bands that can often be assigned to specific types of transitions, such as d-d transitions, ligand-centered (LC) transitions, or charge-transfer (CT) transitions. slideshare.net

Charge-transfer transitions, which involve the movement of an electron between the metal and the ligand, are typically much more intense than d-d transitions. bath.ac.uk These can be either metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT). Luminescence, the emission of light from an excited electronic state, is a valuable property for applications in sensing and optical materials. researchgate.net

Research into derivatives of this compound has led to the synthesis of novel metal complexes with interesting photophysical properties. A notable example involves platinum(II) complexes incorporating a 2,2-diacetylethylene-1,1-dithiolate ligand, a derivative of this compound. acs.org A specific di-tert-butylbipyridine (dbbpy) complex of platinum(II) with this dithiolate ligand has been synthesized and characterized. acs.org

The UV-Vis spectrum of this platinum complex exhibits a solvatochromic charge-transfer absorption band in the 430–488 nm range. acs.org This absorption is assigned to a singlet transition with a mixed metal/dithiolate-to-diimine charge-transfer character. acs.org Furthermore, the complex is luminescent, showing an emission peak at approximately 635 nm in a dichloromethane (B109758) solution at room temperature. acs.org This emission is proposed to originate from the corresponding triplet excited state (³(mixed metal/dithiolate-to-diimine) charge transfer). acs.orgacs.org The observation of luminescence from such complexes highlights their potential for use in developing photoactive materials. researchgate.net

Table 1: Electronic Spectroscopic Data for a Platinum(II) Complex of a this compound Derivative Complex: Platinum(II) di-tert-butylbipyridine (2,2-diacetylethylene-1,1-dithiolate)

| Spectroscopic Parameter | Wavelength (nm) | Transition Assignment | Reference |

|---|---|---|---|

| Absorption (λmax) | 430–488 | ¹(Mixed metal/dithiolate-to-diimine) Charge Transfer | acs.org |

| Luminescence (λem) | ~635 | ³(Mixed metal/dithiolate-to-diimine) Charge Transfer | acs.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding characteristics within a molecule. These methods measure the vibrational energies of molecular bonds. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that induce a change in the molecule's polarizability. nih.gov Together, they provide a comprehensive profile of a molecule's vibrational modes.

In the context of this compound and its derivatives, vibrational spectroscopy is crucial for confirming the molecular structure and understanding the electronic effects of its substituent groups. The infrared spectrum of a related compound, trans-1,2-dibenzoylethylene, notably lacks a distinct carbon-carbon double bond (C=C) stretching frequency. This is attributed to the conjugation between the C=C bond and the adjacent carbonyl (C=O) groups, which diminishes the change in dipole moment during the stretching vibration, thereby weakening the IR absorption band. Raman spectroscopy is often recommended as a complementary technique in such cases because it is more sensitive to the vibrations of symmetric, non-polar bonds in conjugated systems.

Fourier Transform Infrared (FT-IR) spectroscopy has been used to identify the characteristic chemical bonds in samples containing this compound. acs.orgnih.gov These analyses confirm the presence of C–H, C–O, and C=O bonds, which are fundamental to the structure of the compound. nih.gov

Table 2: Key Vibrational Spectroscopy Features for this compound and Related Conjugated Systems

| Functional Group | Bond | Spectroscopic Observation | Rationale/Comment | Reference |

|---|---|---|---|---|

| Carbonyl | C=O | Present in IR spectra | Characteristic functional group of this compound. | nih.gov |

| Alkene | C=C | Weak or absent in IR spectra of conjugated analogues | Reduced change in dipole moment due to conjugation. Raman is more suitable for detection. | |

| Alkane/Alkene | C-H | Present in IR spectra | Confirms the hydrocarbon framework. | nih.gov |

| Ether/Ester | C-O | Present in IR spectra | Confirms the presence of oxygen-containing functional groups. | nih.gov |

Theoretical and Computational Chemistry Studies of 1,2 Diacetylethylene

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to predicting the electronic distribution and inherent reactivity of 1,2-diacetylethylene.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For a molecule like this compound, the energy and distribution of these orbitals dictate its behavior as an electrophile or nucleophile.

The acetyl groups (CH₃CO) are electron-withdrawing, which influences the electronic properties of the central carbon-carbon double bond. However, they are considered less electron-withdrawing and provide weaker conjugation compared to the benzoyl groups in a similar molecule, trans-1,2-dibenzoylethylene (B146848). This difference in electronic effect makes this compound a less potent dipolarophile in cycloaddition reactions.

The electronic properties of this compound are further highlighted when it is used as a ligand in metal complexes. In platinum(II) complexes incorporating a 2,2-diacetylethylene-1,1-dithiolate ligand, the frontier orbitals become highly delocalized across the metal and the ligand framework. researchgate.netacs.orgacs.org This delocalization facilitates intramolecular charge-transfer transitions, which are a subject of both spectroscopic and computational investigation. researchgate.netacs.org

Table 1: Frontier Orbital Characteristics and Reactivity

| Compound Feature | Description | Consequence | Reference |

|---|---|---|---|

| Acetyl Groups | Moderately electron-withdrawing. | Reduces the energy of the LUMO, making the double bond susceptible to nucleophilic attack. Lowers dipolarophilicity compared to benzoyl-substituted analogs. | |

| Conjugated System | The π-system extends over the O=C-C=C-C=O framework. | Affects the energy levels of the HOMO and LUMO and contributes to the molecule's overall stability and electronic absorption properties. | |

| Dithiolate Ligand in Complexes | Forms highly delocalized frontier orbitals with metal centers (e.g., Platinum). | Enables mixed metal/ligand-to-ligand charge transfer (LLCT), making these complexes potential candidates for photochemical devices. | researchgate.netacs.org |

This compound is a flexible molecule with rotational freedom around the single bonds connecting the carbonyl carbons to the double bond. This leads to different possible planar and non-planar conformations, primarily the s-cis and s-trans arrangements of the carbonyl groups relative to the central C=C bond. The relative stability of these conformers is governed by a balance of steric hindrance between the methyl and carbonyl groups and stereoelectronic effects, such as the extent of π-conjugation which is maximized in planar conformations. libretexts.org

Molecular Orbital Analysis and Frontier Orbital Theory

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is instrumental in elucidating complex reaction mechanisms involving this compound, particularly in identifying transient species and predicting reaction kinetics.

A significant area of study is the role of this compound as a product in the gas-phase oxidation of biofuels like 2,5-dimethylfuran (B142691) (DMF). nrel.govrsc.org Experimental studies, supported by computational modeling, have identified this compound as a major primary product in these reactions. rsc.orgresearchgate.netresearchgate.net

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to map the potential energy surfaces of these complex reactions. For the oxidation of DMF, calculations at the B3LYP/6-31G(2df,p) level of theory were used to optimize the geometries of all reactants, products, and crucially, the transition states and intermediates along the reaction coordinate. nrel.gov A transition state represents the highest energy point on a reaction pathway, while an intermediate is a metastable species formed in one step and consumed in another. youtube.com These calculations confirmed that pathways involving the addition of radicals like OH to the furan (B31954) ring are energetically favorable and lead to ring-opening, ultimately forming products including this compound. nrel.gov Furthermore, computational models suggest that these products may be formed via non-thermalized intermediates, which have excess energy and can undergo reactions that might not otherwise be accessible. rsc.orgresearchgate.net

Table 2: Computational Investigation of this compound Formation

| Reaction Context | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Oxidation of 2,5-dimethylfuran | DFT (B3LYP/6-31G(2df,p)) | Identified as a predominant ring-opening product. Transition states and intermediates along the pathway were characterized. | nrel.gov |

| O(3P) + 2,5-dimethylfuran reaction | Quantum-chemical calculations and RRKM theory | This compound identified as a main primary product. Formation is suggested to involve non-thermalized intermediates. | rsc.orgresearchgate.net |

Beyond identifying reaction pathways, computational chemistry can predict the rates at which these reactions occur. For the oxidation of DMF, kinetic models were developed to complement the quantum chemical calculations. rsc.orgresearchgate.net These models often employ statistical theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate rate constants for unimolecular reactions of energized intermediates. rsc.orgresearchgate.net By simulating the kinetics, researchers can predict product branching ratios—the relative amounts of different products formed—and compare them with experimental measurements. The computational model for the O(³P) + DMF reaction suggested that this compound could be formed at the experimentally observed concentrations and branching ratios, but only when accounting for the presence of non-thermalized intermediates. rsc.orgresearchgate.net This demonstrates the predictive power of combining quantum mechanics with kinetic theory to unravel complex reaction dynamics.

Identification of Transition States and Intermediates in Complex Reactions (e.g., Oxidation Pathways)

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial aspect of computational chemistry is its ability to predict spectroscopic properties, which can then be used to validate theoretical models against experimental data.

In the study of furan oxidation, the identification of this compound as a primary component of the resulting gum was confirmed by comparing the experimental ¹³C NMR spectrum with the expected spectrum for the computationally identified structure. nrel.gov This synergy between prediction and experiment provides strong evidence for the proposed reaction mechanism. nrel.gov

This validation is also evident in the study of metal complexes. For the platinum(II) dithiolate complex derived from 2,2-diacetylethylene, [Pt(dbbpy)(S2C=C(C(O)Me)2)], computational methods help assign observed electronic absorption and emission bands. acs.org The complex exhibits a solvatochromic charge-transfer absorption band and luminescence. acs.org Theoretical analysis assigns these features to a mixed metal/dithiolate-to-diimine charge transfer transition. acs.orgresearchgate.net Furthermore, geometric parameters such as bond lengths and angles optimized with DFT calculations can be compared directly with data obtained from X-ray crystallography, showing good agreement and validating the accuracy of the computational model. acs.orgacs.org

Future Research Directions and Emerging Areas for 1,2 Diacetylethylene

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and green synthetic methodologies. For 1,2-diacetylethylene, research is pivoting away from classical methods towards more environmentally benign and efficient processes.

Future research will likely focus on optimizing catalyst systems and reaction conditions for the oxidation of biomass-derived feedstocks. A key area of investigation is the catalytic oxidation of 2,5-dimethylfuran (B142691) (DMF), a promising biofuel, which can yield this compound. Gold-based catalysts have shown promise in this conversion under solvent-free conditions, representing a significant step towards a sustainable production pipeline. Another avenue involves the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), another crucial platform chemical from biomass, into intermediates like 1-hydroxyhexane-2,5-dione, which shares a similar structural backbone. rsc.org

Traditional routes, such as the oxidation of acetonylacetone with reagents like selenious acid or the aldol (B89426) condensation of acetone (B3395972) and acrolein, provide a baseline for comparison but are less likely to be the focus of future sustainable development. rsc.org Biocatalytic methods, using enzymes like oxidoreductases, present an attractive, albeit currently less mature, alternative that could offer high selectivity and mild reaction conditions.

Table 1: Comparison of Synthetic Routes to this compound and Related Precursors

| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Sustainability Aspect |

| Catalytic Oxidation | 2,5-Dimethylfuran (DMF) | Gold or Gold-Palladium Catalysts | Utilizes a bio-based feedstock; potential for solvent-free conditions. |

| Hydrolytic Ring Opening/Hydrogenation | 5-Hydroxymethylfurfural (HMF) | Various heterogeneous/homogeneous catalysts | Converts a key biomass platform chemical into a related dione (B5365651) precursor. rsc.org |

| Aldol Condensation/Dehydration | Acetone, Acrolein | Base catalyst | A classical route, less atom-economical and sustainable than newer methods. |

| Oxidation of Acetonylacetone | Acetonylacetone | Selenious Acid | A historical method using a stoichiometric, toxic oxidant. rsc.org |

Exploration of Unprecedented Reaction Types and Synthetic Utility

The unique electronic and steric properties of this compound make it a valuable synthon for constructing complex molecular architectures, particularly heterocycles. Its electron-deficient double bond, flanked by two acetyl groups, renders it an excellent dienophile and dipolarophile.

Future work will undoubtedly expand on its use in cycloaddition reactions. It is known to undergo 1,3-dipolar cycloadditions with aryl nitrilimines to produce dihydropyrazoles and pyrazoles. lookchem.com Thermal reactions with aryl azides also lead to a variety of products, including unstable triazolines which can then rearrange or be converted into other valuable compounds like enamines. rsc.org The reactivity of this compound is, however, noted to be less than that of trans-1,2-dibenzoylethylene (B146848), a similar compound where the acetyl groups are replaced by more electron-withdrawing benzoyl groups.

Diels-Alder reactions are another promising area. The reaction of this compound with anthracenes has been shown to produce bicyclooctadiene adducts. cdnsciencepub.com These adducts can be further transformed into triptycene (B166850) analogues containing a thiophene (B33073) ring, demonstrating the utility of this compound in creating rigid, three-dimensional scaffolds. cdnsciencepub.comresearchgate.net Exploring the scope of dienes and dipoles that can react with this compound will be a key research focus, potentially leading to novel heterocyclic libraries for pharmaceutical and agrochemical screening.

Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds

The incorporation of the this compound motif into larger systems is a burgeoning area for the creation of advanced functional materials with unique photophysical and electronic properties.

A significant research direction involves the use of its derivatives, such as 2,2-diacetylethylene-1,1-dithiolate, as ligands in organometallic chemistry. acs.org Platinum(II) complexes containing this ligand have been synthesized and shown to exhibit luminescence and solvatochromism—a change in color depending on the solvent polarity. acs.orgacs.org The emissive state in these complexes is assigned as a mixed metal/dithiolate-to-diimine charge transfer, a property that is highly sought after for applications in sensing and organic light-emitting diodes (OLEDs). acs.orgacs.org

Furthermore, metal complexes with dithiolate ligands, including those derived from this compound, are being investigated for their potential as advanced electronic materials. journalijdr.com These materials could function as wide-band-gap semiconductors or even superconductors, opening up applications in next-generation electronics where conventional materials have limitations. journalijdr.com Future work will involve synthesizing a wider range of these metal complexes, tuning their electronic properties by modifying the metal center and other ligands, and fabricating them into devices to test their performance.

Table 2: Research Findings on Functional Materials from this compound Derivatives

| Material Class | Derivative Used | Key Finding | Potential Application | Reference(s) |

| Luminescent Metal Complexes | 2,2-diacetylethylene-1,1-dithiolate | Platinum(II) complexes exhibit solvatochromic absorption and luminescence (~635 nm). | Sensors, OLEDs | acs.org, acs.org |

| Semiconductor Materials | Dithiolate Ligands | Metal dithiolate complexes show potential as wide-band-gap semiconductors. | High-frequency electronics, defense applications | journalijdr.com |

Interdisciplinary Applications and Cross-Field Integration (e.g., Biofuel Chemistry byproducts, Geochemistry)

The relevance of this compound is expanding beyond traditional chemistry into interdisciplinary fields, providing new tools and understanding in seemingly unrelated areas.

Biofuel Chemistry: this compound has been identified as a primary product from the gas-phase oxidation of 2,5-dimethylfuran (DMF), a leading second-generation biofuel candidate. researchgate.netrsc.org Its formation is significant as it can impact the combustion properties and stability of furan-based fuels. Understanding the pathways to its formation is crucial for developing more efficient and cleaner-burning biofuels. It has also been identified as a major degradation product in the oxidation of DMF-gasoline blends, where it contributes to the formation of gasoline-insoluble gums that can be problematic for fuel systems. researchgate.net

Geochemistry and Astrobiology: In a fascinating discovery, this compound was identified as one of the organic molecules present in oil inclusions trapped within quartz crystals from the late Cretaceous period. acs.orgnih.gov These inclusions act as microscopic time capsules, preserving ancient organic matter. acs.org The presence of this compound and other compounds in these geological settings provides valuable information about past biological or prebiotic chemical processes and has implications for materials science and even astrobiology. acs.org

Atmospheric Chemistry: Research has also shown that (E/Z)-hex-3-ene-2,5-dione is a product of the photo-oxidation of aromatic compounds like p-xylene (B151628) in the atmosphere. Its presence and subsequent reactions can influence atmospheric chemical cycles and the formation of secondary organic aerosols.

Advanced Computational Methodologies for Deeper Mechanistic Understanding

To fully exploit the potential of this compound, a deeper understanding of its reaction mechanisms and excited-state dynamics is required. Advanced computational methodologies, such as Density Functional Theory (DFT) and direct dynamics simulations, are becoming indispensable tools in this endeavor.

Computational models have been used to support experimental findings, for instance, in the oxidation of 2,5-dimethylfuran, where calculations suggested that the observed product distribution, including this compound, could only be explained by the presence of non-thermalized intermediates. researchgate.netrsc.org DFT calculations have also been employed to compare the reactivity of this compound with related compounds in cycloaddition reactions, attributing differences in reactivity to stereoelectronic effects.

Future computational studies will likely focus on:

Mapping Potential Energy Surfaces: Detailed mapping of reaction pathways for the synthesis of heterocycles to predict product ratios and identify new, kinetically favored reaction types.

Simulating Photophysical Properties: Using time-dependent DFT (TD-DFT) to predict the absorption and emission spectra of functional materials based on this compound scaffolds, guiding the design of new molecules for OLEDs and sensors.

Investigating Non-statistical Dynamics: Probing reactions that may not follow traditional statistical theories (like RRKM theory), which appears to be relevant in its formation from biofuel precursors. researchgate.net This can provide a more accurate picture of reactivity, especially in high-energy gas-phase environments.

By combining these advanced computational approaches with experimental work, researchers can accelerate the discovery process and rationally design new synthetic routes and materials based on the versatile this compound core.

常见问题

Basic: How can researchers characterize 1,2-Diacetylethylene using spectroscopic methods?

Answer:

UV-Vis spectroscopy is a primary method for characterizing electronic transitions in conjugated systems. For this compound, the λmax is observed at 226 nm with a molar absorptivity (εmax) of 14,500 L·mol⁻¹·cm⁻¹ due to the conjugated enone system (C=C–C=O). Researchers should:

- Compare experimental spectra with literature values (e.g., Table X in ) .

- Validate purity via NMR to confirm absence of isomers or byproducts.

- Use IR spectroscopy to identify carbonyl stretching frequencies (~1700 cm⁻¹) and C=C stretches (~1600 cm⁻¹).

Advanced: How does conjugation in this compound influence its electronic spectral properties compared to analogous systems?

Answer:

Conjugation length and chromophore arrangement significantly affect λmax and εmax. For example:

- Diacetylethylene (C=C–C=O) : λmax = 226 nm, εmax = 14,500 .

- Dipropenyl ketone (C=C–C=O–C=C) : λmax = 245 nm, εmax = 16,000 .

- Sorbaldehyde (C=C–C=C–C=O) : λmax = 263 nm, εmax = 27,000 .

Researchers should analyze hyperconjugation and π→π* transitions using computational tools (e.g., TD-DFT) and correlate with experimental data to resolve discrepancies.

Basic: What are the best practices for synthesizing this compound with high purity?

Answer:

- Use Claisen-Schmidt condensation under controlled pH and temperature to minimize side reactions.

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

- Purify via column chromatography and confirm purity through melting point analysis (literature range: 45–47°C) and GC-MS .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Answer:

Contradictions often arise from variations in catalysts, solvents, or purification methods. To address this:

- Conduct a systematic review (per Cochrane Handbook guidelines) to identify methodological inconsistencies .

- Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).

- Perform statistical meta-analysis (e.g., ANOVA) on aggregated data to isolate influential variables .

Advanced: What computational approaches are recommended to model the electronic structure of this compound?

Answer:

- Use Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals.